molecular formula C20H20ClN3O3 B2417119 1-(4-chlorobenzyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one CAS No. 941887-81-6

1-(4-chlorobenzyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one

Cat. No.: B2417119
CAS No.: 941887-81-6
M. Wt: 385.85
InChI Key: FABUQMOFDOHIIM-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one typically involves the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-chlorobenzyl group: This step involves the reaction of the pyrazinone core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the 3,4-dimethoxybenzylamino group: This can be done by reacting the intermediate with 3,4-dimethoxybenzylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-3-aminopyrazin-2(1H)-one
  • 1-(4-methoxybenzyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one

Uniqueness

1-(4-chlorobenzyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one is unique due to the presence of both the 4-chlorobenzyl and 3,4-dimethoxybenzylamino groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(3,4-dimethoxyphenyl)methylamino]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-26-17-8-5-15(11-18(17)27-2)12-23-19-20(25)24(10-9-22-19)13-14-3-6-16(21)7-4-14/h3-11H,12-13H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABUQMOFDOHIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC=CN(C2=O)CC3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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